An In-depth Technical Guide to the Spectroscopic Characterization of (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride
An In-depth Technical Guide to the Spectroscopic Characterization of (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride
This guide provides a comprehensive framework for the spectroscopic characterization of (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride, a compound of interest for researchers, scientists, and professionals in drug development. The methodologies outlined herein are designed to ensure scientific integrity through a self-validating system of analysis, grounded in established principles and authoritative standards.
Introduction: Understanding the Molecule
(2-Chloro-2-oxo-1-phenylethyl)ammonium chloride is a bifunctional molecule featuring a reactive acyl chloride and a protonated amine (ammonium) group, attached to a chiral benzylic carbon. This unique combination of functionalities necessitates a multi-faceted spectroscopic approach for unambiguous structural elucidation and purity assessment. The presence of a phenyl group, a carbonyl group, and a chlorine atom will each give rise to characteristic spectroscopic signatures.
The logical workflow for characterization involves a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.
Caption: Workflow for Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule. A combination of 1D (¹H, ¹³C) and 2D experiments is recommended for a complete assignment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the chemical environment, multiplicity (spin-spin splitting), and integration (relative number of protons) for each unique proton in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Phenyl Protons | 7.3 - 7.6 | Multiplet | 5H | Protons on the aromatic ring. |
| Methine Proton (CH) | 5.0 - 5.5 | Singlet/Broad Singlet | 1H | The proton is alpha to the phenyl ring, the ammonium group, and the acyl chloride, leading to a significant downfield shift. Coupling to the ammonium protons may be observed, or it could be a broad singlet due to exchange. |
| Ammonium Protons (NH₃⁺) | 8.0 - 9.0 | Broad Singlet | 3H | Protons on the positively charged nitrogen atom are deshielded and often exchange with residual water or deuterated solvent, leading to a broad signal. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
| Predicted Signal | Chemical Shift (δ, ppm) | Rationale |
| Carbonyl Carbon (C=O) | 168 - 175 | The carbon of the acyl chloride is highly deshielded. |
| Aromatic Carbons | 125 - 140 | Six distinct signals are expected for the phenyl ring carbons, although some may overlap. |
| Methine Carbon (CH) | 60 - 70 | The carbon atom attached to the phenyl, ammonium, and acyl chloride groups. |
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those of the ammonium group.
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Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:
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Acquire a standard 1D proton spectrum.
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Set the spectral width to cover a range of 0-12 ppm.
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Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Set the spectral width to cover a range of 0-200 ppm.
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A larger number of scans will be required due to the lower natural abundance of ¹³C.
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2D NMR (Optional but Recommended):
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Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton couplings.
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Acquire an HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation) spectrum to correlate each proton with its directly attached carbon.[1] This is crucial for unambiguous assignment of the methine proton and its corresponding carbon.
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Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The vibrational frequencies of chemical bonds provide a molecular "fingerprint".
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale |
| ~3100 - 2800 | N-H (in NH₃⁺) | Stretch | Broad absorption characteristic of ammonium salts.[2] |
| ~3050 | C-H (aromatic) | Stretch | Characteristic of C-H bonds on the phenyl ring. |
| 1785 - 1750 | C=O (acyl chloride) | Stretch | The carbonyl stretch in acyl chlorides is at a higher frequency than in ketones or aldehydes due to the electron-withdrawing effect of the chlorine atom.[3][4][5][6] |
| ~1600, ~1490 | C=C (aromatic) | Stretch | Phenyl ring skeletal vibrations. |
| ~1580 - 1490 | N-H | Bend | Bending vibration of the ammonium group. |
| 800 - 600 | C-Cl | Stretch | The carbon-chlorine bond stretch. |
Experimental Protocol: IR Spectroscopy
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Sample Preparation:
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Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
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Data Acquisition:
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Record the spectrum over a range of 4000-400 cm⁻¹.
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Collect a background spectrum of the empty accessory (or pure KBr pellet) before scanning the sample.
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Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, further structural information. For this compound, MS is particularly powerful for confirming the presence of chlorine.
Predicted Mass Spectrum
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Molecular Ion Peak (M⁺): The key diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit two molecular ion peaks separated by 2 m/z units.[7][8] The peak corresponding to the molecule containing ³⁵Cl will be the base peak (M⁺), and the peak for the ³⁷Cl-containing molecule (M+2) will have an intensity of approximately one-third of the M⁺ peak.[7][8][9]
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Fragmentation: Electron Ionization (EI) is a hard ionization technique that will likely cause fragmentation.[10] Key fragmentation pathways could include:
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Loss of Cl• (a radical) to give a resonance-stabilized acylium ion.
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Alpha-cleavage, breaking the bond between the carbonyl carbon and the benzylic carbon.
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Loss of the entire acyl chloride group.
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Caption: Potential Fragmentation Pathways in Mass Spectrometry.
Experimental Protocol: Mass Spectrometry
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Ionization Method:
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Electron Ionization (EI): Useful for obtaining fragmentation patterns for structural elucidation.
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Electrospray Ionization (ESI): A softer ionization technique that is more likely to yield the intact molecular ion, which is beneficial for confirming the molecular weight.
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Sample Introduction: The sample can be introduced directly via a solid probe or, if soluble and stable, via a chromatographic method like GC-MS or LC-MS.
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Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is advantageous for determining the accurate mass and elemental composition.
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Data Analysis:
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Identify the molecular ion peak and confirm the characteristic 3:1 isotopic pattern for a single chlorine atom.
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Analyze the fragmentation pattern to corroborate the proposed structure.
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Synthesis and Data Integration
The definitive characterization of (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride is achieved by integrating the data from all three spectroscopic techniques. The NMR data will define the C-H framework, the IR spectrum will confirm the presence of the key functional groups (especially the acyl chloride and ammonium salt), and the mass spectrum will establish the molecular weight and confirm the presence of chlorine. The convergence of these independent analyses provides a high degree of confidence in the final structural assignment.
References
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
- NIST WebBook. (n.d.). Ammonium chloride.
- Chemistry LibreTexts. (2021, July 31). 16.4: Spectroscopic Properties.
- Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
- University of Sheffield. (n.d.). IR: carbonyl compounds.
- University of Sheffield. (n.d.). Carbonyl - compounds - IR - spectroscopy.
- McClure, M., & Trombley, A. (2023). TWO-DIMENSIONAL NMR ANALYSIS OF β-[Co(ampy)2(NO2)2]NO3.
Sources
- 1. westmont.edu [westmont.edu]
- 2. Ammonium chloride [webbook.nist.gov]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
